molecular formula C18H17N3O3S B2656709 (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 868154-71-6

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2656709
CAS No.: 868154-71-6
M. Wt: 355.41
InChI Key: YSUMSCOIZOGGJV-NTEUORMPSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(pyridin-4-yl)acrylonitrile.

    Amidation Reaction: The acrylonitrile intermediate is then reacted with ethyl 4,5-dimethylthiophene-3-carboxylate in the presence of a suitable catalyst to form the desired acrylamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies may focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties and stability make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    (E)-ethyl 2-(2-cyano-3-(pyridin-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a pyridin-2-yl group.

    (E)-ethyl 2-(2-cyano-3-(quinolin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a quinolin-4-yl group.

Uniqueness

The uniqueness of (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyano group, pyridine ring, and thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-pyridin-4-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-4-24-18(23)15-11(2)12(3)25-17(15)21-16(22)14(10-19)9-13-5-7-20-8-6-13/h5-9H,4H2,1-3H3,(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUMSCOIZOGGJV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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